1,3-Dioxane-5,5-dimethanol

Description

BenchChem offers high-quality 1,3-Dioxane-5,5-dimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxane-5,5-dimethanol including the price, delivery time, and more detailed information at info@benchchem.com.

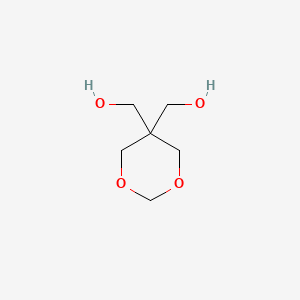

Structure

3D Structure

Properties

IUPAC Name |

[5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c7-1-6(2-8)3-9-5-10-4-6/h7-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTISUHQLYYPYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCO1)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044967 | |

| Record name | 1,3-Dioxane-5,5-diyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6228-25-7 | |

| Record name | 1,3-Dioxane-5,5-dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6228-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane-5,5-diyldimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006228257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxane-5,5-dimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxane-5,5-diyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxane-5,5-dimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIOXANE-5,5-DIYLDIMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J2K26L47G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dioxane-5,5-dimethanol from Pentaerythritol

Foreword: The Strategic Importance of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, the demand for versatile molecular scaffolds is perpetual. 1,3-Dioxane-5,5-dimethanol, a cyclic acetal derived from pentaerythritol, represents a cornerstone bifunctional building block.[1] Its structure, featuring a stable 1,3-dioxane ring and two primary hydroxyl groups, offers a unique combination of a protected diol system and reactive sites for further chemical elaboration.[1] This dual functionality makes it a valuable precursor in the synthesis of polymers, resins, plasticizers, and specialized pharmaceutical intermediates.[][3] This guide provides a comprehensive exploration of its synthesis from pentaerythritol and formaldehyde, focusing on the underlying chemical principles, a field-proven experimental protocol, and critical process insights for researchers and drug development professionals.

The Core Transformation: Acid-Catalyzed Acetalization

The synthesis of 1,3-Dioxane-5,5-dimethanol from pentaerythritol is a classic example of an acid-catalyzed acetalization reaction.[1] Pentaerythritol, possessing four primary hydroxyl groups, reacts with formaldehyde to form a six-membered cyclic acetal, selectively protecting two of the hydroxyl groups.

Mechanistic Deep Dive

The reaction proceeds through a well-established, multi-step mechanism initiated by an acid catalyst. The causality behind each step is crucial for optimizing reaction conditions.

-

Protonation of Formaldehyde: The acid catalyst (e.g., p-toluenesulfonic acid, H₂SO₄) protonates the carbonyl oxygen of formaldehyde. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.

-

Nucleophilic Attack and Hemiacetal Formation: A hydroxyl group from the pentaerythritol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.

-

Intramolecular Cyclization: A second hydroxyl group on the same pentaerythritol molecule then attacks the carbon of the hemiacetal. This intramolecular reaction is favored due to the pre-organized proximity of the reacting groups, leading to the formation of the stable six-membered 1,3-dioxane ring.[4]

-

Deprotonation and Water Elimination: The process involves a series of proton transfer steps and the elimination of a water molecule. The removal of water is fundamentally important as it drives the reversible reaction equilibrium towards the formation of the acetal product, in accordance with Le Châtelier's principle.

The following diagram illustrates the logical flow of the reaction mechanism.

Caption: Reaction mechanism for the synthesis of 1,3-Dioxane-5,5-dimethanol.

Field-Proven Experimental Protocol

This protocol is designed as a self-validating system. The primary control point is the azeotropic removal of water, which provides a direct, quantifiable measure of reaction progress.

Materials and Equipment

-

Reagents:

-

Pentaerythritol (C₅H₁₂O₄), 98%

-

Paraformaldehyde ((CH₂O)n), 95%

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), 98.5%

-

Toluene, anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dean-Stark apparatus

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Buchner funnel and filter flask

-

Standard laboratory glassware

-

Step-by-Step Methodology

-

Reactor Setup: Assemble the reaction apparatus consisting of a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap topped with a condenser, and a stopper. Ensure all glassware is dry.

-

Charging Reactants: To the flask, add pentaerythritol (13.6 g, 0.1 mol), paraformaldehyde (3.3 g, 0.11 mol, providing a slight excess of formaldehyde), and p-toluenesulfonic acid monohydrate (0.2 g, ~1 mmol) as the catalyst.

-

Solvent Addition: Add 250 mL of toluene to the flask. The toluene serves as the reaction solvent and as an azeotropic agent to remove water.

-

Azeotropic Distillation: Heat the mixture to a vigorous reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow and return to the reaction flask.

-

Reaction Monitoring: The theoretical amount of water to be collected is 1.8 mL (0.1 mol). The reaction is considered complete when water ceases to collect in the trap, which typically takes 4-6 hours.

-

Reaction Quench and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the p-TsOH catalyst. Shake well, venting frequently, until gas evolution ceases.

-

Work-up: Separate the aqueous layer and wash the organic (toluene) layer with 100 mL of water, followed by 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator. The crude product will be obtained as a white solid.

-

Purification by Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate or a toluene/hexane mixture. Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Quantitative Data and Product Specifications

The following table summarizes the key quantitative parameters for this synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| Pentaerythritol | 13.61 g (0.1 mol) | Limiting Reagent |

| Paraformaldehyde | 3.30 g (0.11 mol) | Slight excess to drive reaction |

| Product | ||

| 1,3-Dioxane-5,5-dimethanol | ||

| Molecular Formula | C₆H₁₂O₄ | [5] |

| Molecular Weight | 148.16 g/mol | [5] |

| Theoretical Yield | 14.82 g | Based on 0.1 mol of pentaerythritol |

| Expected Actual Yield | 12.6 - 13.3 g | Corresponds to an 85-90% yield |

| Physical Properties | ||

| Appearance | White crystalline solid | |

| Melting Point | 58-60 °C | [][6] |

Visualization of the Experimental Workflow

The following diagram outlines the complete experimental workflow from setup to pure product.

Caption: Step-by-step workflow for the synthesis and purification of 1,3-Dioxane-5,5-dimethanol.

Conclusion: A Robust and Scalable Synthesis

The acid-catalyzed acetalization of pentaerythritol with formaldehyde provides a reliable and efficient route to 1,3-Dioxane-5,5-dimethanol. The success of the synthesis hinges on the effective removal of water to drive the reaction equilibrium to completion. The provided protocol represents a robust, self-validating methodology that can be readily implemented in a standard laboratory setting and is amenable to scaling. The resulting high-purity product serves as a critical intermediate for further functionalization, empowering innovation across the chemical and pharmaceutical sciences.

References

- Organic Syntheses Procedure: Pentaerythritol.

- Pentaerythritol - HOW does it work. Sciencemadness.org.

- Pentaerythritol. Wikipedia.

- Production of Pentaerythritol. LookChem.

- US Patent 5741956A: Process for the preparation of pentaerythritol. Google Patents.

- CAS 6228-25-7 1,3-DIOXANE-5,5-DIMETHANOL. BOC Sciences.

- US Patent 3968176A: Process for producing pentaerythritol. Google Patents.

- PENTAERYTHRITOL DERIVATIVES: I. MECHANISM OF FORMATION OF DIPENTAERYTHRITOL. Canadian Science Publishing.

- 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. PubMed Central.

- 1,3-Dioxane-5,5-dimethanol | 6228-25-7. Benchchem.

- Application of functional diols derived from pentaerythritol as chain extenders in the synthesis of novel thermoplastic polyeste. The Royal Society of Chemistry.

- Application of functional diols derived from pentaerythritol as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers. ResearchGate.

- 1,3-Dioxane-5,5-dimethanol - Substance Details. US EPA.

- CAS 6228-25-7 1,3-Dioxane-5,5-dimethanol. Alfa Chemistry.

- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.

Sources

An In-depth Technical Guide to 1,3-Dioxane-5,5-dimethanol: A Versatile Bifunctional Building Block

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry and materials science, the demand for versatile, bifunctional building blocks is ever-present. 1,3-Dioxane-5,5-dimethanol, a unique heterocyclic compound, has emerged as a molecule of significant interest. Its stable 1,3-dioxane core, coupled with two reactive primary hydroxyl groups, offers a gateway to a diverse array of chemical transformations and applications. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 1,3-Dioxane-5,5-dimethanol, with a focus on the scientific principles that underpin its utility.

Molecular Structure and Chemical Properties

1,3-Dioxane-5,5-dimethanol, with the CAS number 6228-25-7, possesses the molecular formula C₆H₁₂O₄ and a molecular weight of 148.16 g/mol .[1] Its IUPAC name is [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol.[1]

Structural Elucidation

The core of the molecule is a six-membered 1,3-dioxane ring. This heterocyclic system is a saturated acetal, which imparts a degree of stability, particularly under neutral and basic conditions. The key feature of this molecule is the presence of two hydroxymethyl (-CH₂OH) groups attached to the C5 position of the dioxane ring. This geminal substitution pattern is a direct consequence of its synthesis from pentaerythritol.

The 1,3-dioxane ring typically adopts a chair conformation to minimize steric strain.[2] The conformational dynamics of substituted 1,3-dioxanes are a subject of considerable study, with the orientation of substituents influencing the overall shape and reactivity of the molecule. For 1,3-Dioxane-5,5-dimethanol, the two hydroxymethyl groups are attached to the same carbon, and their spatial orientation will be a key determinant in their reactivity and interaction with other molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-Dioxane-5,5-dimethanol is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₄ | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| CAS Number | 6228-25-7 | [1] |

| IUPAC Name | [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol | [1] |

| Melting Point | 58-60 °C | |

| Boiling Point | Not readily available (decomposes) | |

| Appearance | Solid | |

| Predicted pKa | 14.27 ± 0.10 |

Synthesis of 1,3-Dioxane-5,5-dimethanol

The primary synthetic route to 1,3-Dioxane-5,5-dimethanol is the acid-catalyzed acetalization of pentaerythritol with a formaldehyde source. This reaction is a classic example of the formation of a cyclic acetal from a 1,3-diol.

Caption: Key reactions of the hydroxyl groups of 1,3-Dioxane-5,5-dimethanol.

Stability of the 1,3-Dioxane Ring

The 1,3-dioxane ring is generally stable under neutral and basic conditions. However, as an acetal, it is susceptible to hydrolysis under acidic conditions, regenerating the parent 1,3-diol (pentaerythritol) and the aldehyde (formaldehyde). [3]This pH-dependent lability is a key feature that is exploited in various applications, particularly in drug delivery.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation of 1,3-Dioxane-5,5-dimethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons of the hydroxymethyl groups, the methylene protons of the dioxane ring, and the hydroxyl protons. The chemical shifts and coupling constants of the dioxane ring protons can provide information about the chair conformation of the ring. [4]* ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the quaternary carbon at the 5-position, the methylene carbons of the hydroxymethyl groups, the methylene carbons of the dioxane ring at the 4 and 6 positions, and the methylene carbon of the acetal at the 2-position. [5]

Infrared (IR) Spectroscopy

The FTIR spectrum of 1,3-Dioxane-5,5-dimethanol will show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching of the hydroxyl groups. [2]Strong C-O stretching bands will be present in the fingerprint region (around 1200-1000 cm⁻¹) due to the ether linkages of the dioxane ring and the C-OH bonds. [6]

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ may be observed. The fragmentation pattern will likely involve the loss of hydroxymethyl groups, formaldehyde, or cleavage of the dioxane ring. [7]Understanding the fragmentation pathways is crucial for the structural elucidation of this and related molecules. [8]

Applications in Research and Drug Development

The unique structural features of 1,3-Dioxane-5,5-dimethanol make it a valuable tool in several areas of research and development.

Polymer Chemistry

With its two primary hydroxyl groups, 1,3-Dioxane-5,5-dimethanol serves as an excellent diol monomer, chain extender, or cross-linking agent in the synthesis of polyesters and polyurethanes. The incorporation of the dioxane ring into the polymer backbone can influence the material's properties, such as its thermal stability, degradability, and mechanical strength.

Drug Delivery Systems

The pH-sensitive nature of the 1,3-dioxane ring is of particular interest in the field of drug delivery. [9]Acetal-containing polymers can be designed to be stable at physiological pH (7.4) but hydrolyze in the acidic microenvironments of tumors or within the endosomes and lysosomes of cells (pH 5.0-6.5). [10][11][12]This targeted degradation can trigger the release of an encapsulated or conjugated drug specifically at the desired site of action, thereby enhancing therapeutic efficacy and reducing systemic toxicity. 1,3-Dioxane-5,5-dimethanol can be incorporated into polymer backbones or used as a linker to attach drugs to a polymer carrier, creating a pH-responsive prodrug system.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 1,3-Dioxane-5,5-dimethanol. It is a combustible solid. [9]Although a full toxicological profile is not available, it is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [13]Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. [13][14]

Conclusion

1,3-Dioxane-5,5-dimethanol stands out as a bifunctional building block with significant potential in both fundamental research and applied sciences. Its straightforward synthesis, well-defined structure, and the dual reactivity of its hydroxyl groups and pH-sensitive dioxane ring make it an attractive molecule for the design of novel polymers and advanced drug delivery systems. As research continues to explore the full scope of its capabilities, 1,3-Dioxane-5,5-dimethanol is poised to become an increasingly important tool in the chemist's arsenal for creating functional materials and therapeutics.

References

Sources

- 1. 1,3-Dioxane-5,5-dimethanol | C6H12O4 | CID 80373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dioxane-4-methanol, 4,5-dimethyl- (54063-16-0) for sale [vulcanchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1,3-DIOXANE(505-22-6) 13C NMR spectrum [chemicalbook.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Acetal containing polymers as pH-responsive nano-drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of chemical synthesis and pharmaceutical development, the strategic selection of molecular scaffolds and building blocks is paramount. Among these, cyclic acetals, particularly derivatives of 1,3-dioxane, have garnered significant attention for their versatile reactivity and stereochemical properties. This guide provides a comprehensive technical overview of [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol, a key intermediate with growing relevance in various scientific domains. From its fundamental chemical identity to its synthesis, applications, and safety considerations, this document serves as an essential resource for professionals leveraging this compound in their research and development endeavors.

Chemical Identity and Nomenclature

The compound commonly referred to as 1,3-Dioxane-5,5-dimethanol is systematically named [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol according to IUPAC nomenclature.[1][] It is registered under the CAS Number 6228-25-7 .[1][][3]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol |

| CAS Number | 6228-25-7 |

| Molecular Formula | C₆H₁₂O₄ |

| Molecular Weight | 148.16 g/mol |

| InChI | InChI=1S/C6H12O4/c7-1-6(2-8)3-9-5-10-4-6/h7-8H,1-5H2 |

| InChIKey | ZTISUHQLYYPYFA-UHFFFAOYSA-N |

| Canonical SMILES | C1C(COCO1)(CO)CO |

| Synonyms | Cyclic pentaerythritol monoformal, 1,3-Dioxane-5,5-diyldimethanol |

Physicochemical Properties

[5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol is a white crystalline solid at room temperature. The 1,3-dioxane ring typically adopts a chair conformation, which is the most stable arrangement for six-membered rings.[4][5]

Tabulated Physicochemical Data:

| Property | Value | Source |

| Melting Point | 58-60 °C | [] |

| Topological Polar Surface Area | 58.9 Ų | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 2 | [6] |

| pKa (Predicted) | 14.27 ± 0.10 | [6] |

Synthesis and Reaction Mechanisms

The synthesis of 1,3-dioxanes, including [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol, is a cornerstone of protecting group chemistry in organic synthesis.[4] The primary route involves the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone.[4]

General Synthesis Pathway:

The formation of the 1,3-dioxane ring is achieved through the reaction of pentaerythritol (2,2-bis(hydroxymethyl)propane-1,3-diol) with formaldehyde or a formaldehyde equivalent. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and involves the removal of water to drive the equilibrium towards the product.

Caption: Key application areas of [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol. The available safety data suggests that it is a combustible solid.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are recommended. [7]* Hand Protection: Wear suitable protective gloves. [7]* Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment (e.g., N95 respirator).

Handling and Storage:

-

Work in a well-ventilated area, preferably under a chemical fume hood. [7]* Avoid inhalation of dust.

-

Keep away from open flames, hot surfaces, and sources of ignition. [7]* Store in a tightly closed container in a dry and well-ventilated place. [8]* Ground and bond container and receiving equipment to prevent static discharge. [8]

First Aid Measures:

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention. [8]* In case of skin contact: Wash off immediately with soap and plenty of water. [8]* If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. [9]* If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol.

-

¹H NMR and ¹³C NMR: NMR spectra are available for this compound and are essential for confirming its structure. [1]* FTIR: Fourier-transform infrared spectroscopy can be used to identify the functional groups present, such as the hydroxyl (-OH) and C-O ether linkages. [10]* Raman Spectroscopy: Raman spectra provide complementary vibrational information to FTIR. [10]

References

-

PubChem. 1,3-Dioxane-5,5-dimethanol. National Center for Biotechnology Information. [Link]

-

PubChem. 5,5-Dimethyl-1,3-dioxane-2-ethanol. National Center for Biotechnology Information. [Link]

-

Luo, J., et al. (2010). (5-n-Hexyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2917. [Link]

-

SpectraBase. 1,3-Dioxane-5,5-dimethanol. [Link]

- Kocienski, P. J. (2002). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis, 29, 335-403.

- Yuan, X. Y., et al. (2015). Synthesis and Crystal Structure of (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol. Asian Journal of Chemistry, 27(3), 1077-1079.

-

HPC Standards. 1,3-Dioxane. [Link]

-

U.S. Environmental Protection Agency. 1,3-Dioxane-5,5-dimethanol - Substance Details. [Link]

-

POCH. 1,3-Dioxolane, Safety Data Sheet. [Link]

- Google Patents.

-

Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. [Link]

-

Wang, Y., et al. (2022). In situ polymerization of 1,3-dioxane as a highly compatible polymer electrolyte to enable the stable operation of 4.5 V Li-metal batteries. Energy & Environmental Science, 15(3), 1194-1204. [Link]

Sources

- 1. 1,3-Dioxane-5,5-dimethanol | C6H12O4 | CID 80373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. asianpubs.org [asianpubs.org]

- 6. Page loading... [wap.guidechem.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Physical Properties of 1,3-Dioxane-5,5-dimethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 1,3-Dioxane-5,5-dimethanol (CAS No. 6228-25-7), a versatile bifunctional building block. With its stable cyclic diether core and reactive primary hydroxyl groups, this compound holds significant potential in polymer chemistry and the design of advanced drug delivery systems. This document moves beyond a simple recitation of data, offering insights into the causality behind its properties and providing actionable experimental protocols for its characterization.

Core Molecular and Physical Characteristics

1,3-Dioxane-5,5-dimethanol, also known as (1,3-dioxane-5,5-diyl)dimethanol or cyclic pentaerythritol monoformal, is a white crystalline solid at room temperature.[1] Its chemical structure, characterized by a six-membered dioxane ring with two hydroxymethyl groups at the C5 position, is fundamental to its physical and chemical behavior.

Diagram 1: Chemical Structure of 1,3-Dioxane-5,5-dimethanol

Caption: Chemical structure of 1,3-Dioxane-5,5-dimethanol.

The presence of two primary alcohol functionalities renders it a valuable diol for polymerization reactions, while the dioxane ring provides a stable scaffold. This dual nature allows for its use as a chain extender or crosslinking agent, particularly in the synthesis of polyurethanes and biodegradable polymers.[2]

Summary of Key Physical Properties

The following table summarizes the key physical properties of 1,3-Dioxane-5,5-dimethanol, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₄ | [3][4][5] |

| Molecular Weight | 148.16 g/mol | [4][6] |

| CAS Number | 6228-25-7 | [5][6][7] |

| Appearance | White solid | [1] |

| Melting Point | 58-60 °C | [1][4][7] |

| Boiling Point | Not available (likely decomposes) | |

| Density | Not available | |

| pKa (predicted) | 14.27 ± 0.10 | [5] |

Expert Insight: The absence of a reported boiling point at atmospheric pressure is common for polyhydric alcohols of this molecular weight. The strong intermolecular hydrogen bonding afforded by the two hydroxyl groups results in a high melting point and a significantly elevated boiling point. It is highly probable that thermal decomposition occurs before the boiling point is reached under standard atmospheric conditions. A boiling point under reduced pressure may be determinable but has not been reported in the reviewed literature.

Solubility Profile

The solubility of 1,3-Dioxane-5,5-dimethanol is a critical parameter for its application in synthesis and formulation. The two hydroxyl groups allow for hydrogen bonding with polar solvents, while the cyclic ether backbone provides some affinity for less polar environments.

Quantitative Solubility Data:

While comprehensive quantitative data is not widely published, available information suggests the following solubility characteristics:

| Solvent | Solubility | Source(s) |

| Water | Soluble | [8] |

| Methanol | Soluble | [8] |

| Acetone | Soluble | [8] |

| Ethanol | Information not available | |

| Dimethyl Sulfoxide (DMSO) | Information not available |

Experimental Protocol for Determining Solubility:

A reliable and straightforward method for determining the solubility of a solid in a given solvent is the shake-flask method. This protocol is a self-validating system as it relies on reaching equilibrium.

Diagram 2: Workflow for Solubility Determination

Caption: A simplified workflow for the experimental determination of solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 1,3-Dioxane-5,5-dimethanol to a sealed vial containing a known volume of the solvent to be tested (e.g., water, ethanol, DMSO). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a shaker bath at a constant, controlled temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: Allow the mixture to settle, or for more precise results, centrifuge the sample to pellet the undissolved solid.

-

Quantification: Carefully withdraw a known volume of the clear supernatant. Determine the concentration of the dissolved 1,3-Dioxane-5,5-dimethanol using a suitable analytical technique. Given its lack of a strong chromophore, techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI) would be appropriate.

-

Calculation: From the concentration of the saturated solution, calculate the solubility in the desired units (e.g., mg/mL or g/100 mL).

Spectroscopic Characterization

Spectroscopic data is essential for the identification and purity assessment of 1,3-Dioxane-5,5-dimethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the hydroxymethyl groups and the dioxane ring. The chemical shifts and splitting patterns will be indicative of their chemical environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the quaternary carbon at the 5-position, the carbons of the hydroxymethyl groups, and the carbons of the dioxane ring.

Authoritative spectral data can be found in the PubChem database under CID 80373.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H stretching bands for the sp³ hybridized carbons around 2850-3000 cm⁻¹.

-

A strong C-O stretching band characteristic of the ether linkages in the dioxane ring, typically in the 1000-1200 cm⁻¹ region.

Representative FT-IR spectra are available in the PubChem database.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: [M]+ at m/z = 148.

-

Predicted Adducts: Common adducts in electrospray ionization (ESI) would include [M+H]⁺ at m/z = 149.08 and [M+Na]⁺ at m/z = 171.06.[9]

-

Fragmentation: The fragmentation pattern for the parent 1,3-dioxane shows characteristic losses.[10] For 1,3-Dioxane-5,5-dimethanol, fragmentation would likely involve the loss of hydroxymethyl groups and cleavage of the dioxane ring.

Synthesis and Purity Assessment

Synthesis of 1,3-Dioxane-5,5-dimethanol

1,3-Dioxane-5,5-dimethanol is synthesized via the acid-catalyzed acetalization of pentaerythritol with formaldehyde.[11] This reaction is a classic example of the formation of a cyclic acetal.

Diagram 3: Synthesis of 1,3-Dioxane-5,5-dimethanol

Caption: Reaction scheme for the synthesis of 1,3-Dioxane-5,5-dimethanol.

Illustrative Experimental Protocol (Adapted from general acetalization procedures):

This protocol is for illustrative purposes and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add pentaerythritol, a source of formaldehyde (e.g., paraformaldehyde), and a suitable solvent (e.g., toluene).

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid. The acid protonates the formaldehyde, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed using the Dean-Stark trap, which drives the equilibrium towards the formation of the product.

-

Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Purification: The product can be purified by recrystallization from an appropriate solvent system to yield the final, high-purity 1,3-Dioxane-5,5-dimethanol.

Purity Assessment

The purity of synthesized 1,3-Dioxane-5,5-dimethanol is critical for its intended applications. A combination of analytical techniques should be employed for a comprehensive assessment.

-

Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

-

Chromatography (GC/HPLC): Gas chromatography with a flame ionization detector (GC-FID) or HPLC can be used to quantify the purity and identify any residual starting materials or byproducts.

-

Spectroscopy (NMR): ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any impurities with distinct spectral signatures.

Safety and Handling

As a combustible solid, 1,3-Dioxane-5,5-dimethanol should be handled with appropriate care in a laboratory setting.[7]

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[7] In case of dust generation, a NIOSH-approved respirator (e.g., N95) is recommended.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition.[1]

-

In case of fire: Use a carbon dioxide, dry chemical, or foam extinguisher.

For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][3]

Applications in Research and Development

The unique bifunctional nature of 1,3-Dioxane-5,5-dimethanol makes it a valuable monomer in polymer science and a promising building block in drug delivery.

-

Polymer Synthesis: Its two primary hydroxyl groups allow it to act as a diol in the synthesis of polyesters and polyurethanes. The rigid dioxane ring can impart desirable thermal and mechanical properties to the resulting polymers.[12][13] The incorporation of the acetal linkage also offers a route to creating biodegradable polymers, as the acetal bond can be susceptible to hydrolysis under acidic conditions.[14][2]

-

Drug Delivery Systems: The potential for creating biodegradable polymers makes this compound of interest for developing drug delivery vehicles.[] The hydroxyl groups can also be further functionalized to attach targeting ligands or other moieties to create "smart" delivery systems.[16][17]

Expert Insight: When considering 1,3-Dioxane-5,5-dimethanol for polyurethane synthesis, it is important to note that the reaction kinetics of its primary hydroxyl groups with isocyanates will be influenced by steric hindrance from the dioxane ring. This may require optimization of catalyst choice and reaction conditions compared to more linear diols.

Conclusion

1,3-Dioxane-5,5-dimethanol is a compound with a well-defined set of physical properties that make it a valuable tool for researchers in polymer chemistry and drug development. Its synthesis from readily available starting materials, coupled with its bifunctionality and the inherent stability of the dioxane ring, provides a versatile platform for creating novel materials with tailored properties. This guide has provided a comprehensive overview of its key characteristics and the experimental methodologies required for its effective use and characterization.

References

-

Organic Syntheses. (n.d.). Pentaerythritol. Retrieved from [Link]

- Thermo Fisher Scientific. (2025).

- Merck. (2021).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80373, 1,3-Dioxane-5,5-dimethanol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). PubChem Compound Summary for CID 4192179, 5,5-Dimethyl-1,3-dioxane-2-ethanol. Retrieved from [Link]

- Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,3-dioxane.

-

National Institute of Standards and Technology. (n.d.). 1,3-Dioxane. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 1,3-dioxane-5,5-dimethanol (C6H12O4). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Substance Details - 1,3-Dioxane-5,5-dimethanol. Retrieved from [Link]

- Santa Cruz Biotechnology. (n.d.). 5-Ethyl-1,3-dioxane-5-methanol.

-

Cheméo. (n.d.). Chemical Properties of 1,3-Dioxane (CAS 505-22-6). Retrieved from [Link]

- Nair, L. S., & Laurencin, C. T. (2007). Biodegradable polymers as biomaterials. Progress in Polymer Science, 32(8-9), 762-798.

- The Royal Society of Chemistry. (2021).

- ResearchGate. (n.d.). The effect of polar solvents on the synthesis of poly(urethane–urea–siloxane)s.

-

Chemical Point. (n.d.). 1,3-Dioxane-5,5-dimethanol. Retrieved from [Link]

- Google Patents. (n.d.).

- ResearchGate. (2015). Which is the best procedure to synthesize polyurethane in solution?.

- MDPI. (n.d.).

- MDPI. (n.d.). Building Blocks to Design Liposomal Delivery Systems.

- PubMed Central. (n.d.).

- Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.

- Frontiers. (n.d.).

- MDPI. (n.d.). Degradable Polymeric Bio(nano)

Sources

- 1. fishersci.com [fishersci.com]

- 2. mdpi.com [mdpi.com]

- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 4. 1,3-Dioxane-5,5-dimethanol | C6H12O4 | CID 80373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. 1,3-二环氧戊-5,5-甲醇 90%, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. PubChemLite - 1,3-dioxane-5,5-dimethanol (C6H12O4) [pubchemlite.lcsb.uni.lu]

- 10. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 1,3-Dioxane-5,5-dimethanol | 6228-25-7 | Benchchem [benchchem.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 16. Building Blocks to Design Liposomal Delivery Systems [mdpi.com]

- 17. Advanced Biocompatible and Biodegradable Polymers: A Review of Functionalization, Smart Systems, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and purification of 1,3-Dioxane-5,5-dimethanol derivatives

An In-depth Technical Guide to the Synthesis and Purification of 1,3-Dioxane-5,5-dimethanol Derivatives

Executive Summary

The 1,3-dioxane framework is a cornerstone in synthetic chemistry, serving as a robust protecting group for 1,3-diols and carbonyls, and as a conformationally rigid scaffold in drug design.[1][2] Derivatives bearing the 5,5-dimethanol substitution, derived from the readily available precursor pentaerythritol, are particularly valuable. They offer a unique combination of a stable cyclic acetal core with two reactive primary hydroxyl groups, making them versatile bifunctional building blocks for creating more complex molecules, such as liquid crystals, polymers, and pharmacologically active agents.[3][4] This guide provides a comprehensive overview of the synthesis and purification of these derivatives, grounded in mechanistic principles and field-proven laboratory techniques. We will explore the nuances of the acid-catalyzed acetalization reaction, detail optimized experimental protocols, and present systematic strategies for purifying these highly polar compounds to the standards required for research and development.

The Core Synthesis Strategy: Acid-Catalyzed Acetalization

The formation of a 1,3-dioxane ring is a classic example of acetalization, a reversible, acid-catalyzed reaction between a 1,3-diol and a carbonyl compound (aldehyde or ketone).[5][6][7] For the synthesis of 1,3-dioxane-5,5-dimethanol derivatives, the key precursor is 2,2-bis(hydroxymethyl)-1,3-propanediol (pentaerythritol), which provides the C4, C5, C6, and the two oxygen atoms of the dioxane ring, along with the characteristic 5,5-dimethanol side chains.[8][9]

The Reaction Mechanism

The reaction proceeds through a series of equilibrium steps. Understanding this mechanism is critical for optimizing reaction conditions to maximize yield.[5][10]

-

Activation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.[10]

-

Hemiacetal Formation: One of the hydroxyl groups from the pentaerythritol precursor acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation yields a hemiacetal intermediate.[5][10]

-

Dehydration: The hydroxyl group of the hemiacetetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).[10]

-

Formation of Oxocarbenium Ion: The departure of a water molecule results in the formation of a resonance-stabilized carbocation, known as an oxocarbenium ion.[5]

-

Ring Closure: The second hydroxyl group on the pentaerythritol backbone performs an intramolecular nucleophilic attack on the oxocarbenium ion, closing the six-membered ring.[10]

-

Product Formation: Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final 1,3-dioxane product.

Caption: Mechanism of acid-catalyzed 1,3-dioxane formation.

Experimental Design and Protocol Optimization

Achieving high yields requires careful control over the reaction equilibrium. This involves strategic selection of the catalyst and efficient removal of the water byproduct.

Catalyst Selection

The choice of acid catalyst is crucial. Both Brønsted and Lewis acids can be employed, each with distinct advantages.[2][11]

| Catalyst | Type | Typical Loading | Advantages | Considerations |

| p-Toluenesulfonic Acid (PTSA) | Brønsted | 0.1-5 mol% | Solid, easy to handle, effective, moderate acidity prevents side reactions.[7] | Must be removed during work-up. |

| Sulfuric Acid (H₂SO₄) | Brønsted | Catalytic (drops) | Inexpensive, strong acid, very effective.[2] | Can cause charring or side reactions with sensitive substrates. |

| Amberlyst® 15 | Brønsted (Solid) | By weight | Heterogeneous catalyst, easily removed by filtration, reusable.[2] | May have lower activity than homogeneous catalysts. |

| Iodine (I₂) | Lewis | Catalytic | Mild conditions, effective for sensitive substrates.[8][11] | Can be colored, requiring decolorization steps. |

| Zirconium Tetrachloride (ZrCl₄) | Lewis | Catalytic | Highly efficient and chemoselective, mild conditions.[11] | Moisture sensitive, requires anhydrous conditions. |

The Critical Role of Water Removal

Since acetalization is a reversible reaction, the equilibrium must be shifted toward the product side.[5][7] This is almost universally achieved by removing the water formed during the reaction.

-

Azeotropic Distillation: This is the most common laboratory method. The reaction is run in a solvent that forms an azeotrope with water (e.g., toluene or benzene). A Dean-Stark apparatus is used to trap the condensed water, while the solvent is returned to the reaction flask.[12]

-

Chemical Water Scavengers: Orthoesters, such as triethyl orthoformate, can be added to the reaction. They react with water to form an ester and an alcohol, effectively removing it from the equilibrium.[2] Molecular sieves are also effective desiccants that can be added directly to the reaction mixture.[5]

General Experimental Workflow

A typical synthesis follows a well-defined workflow from setup to purification.

Caption: General experimental workflow for dioxane synthesis.

Detailed Synthesis Protocol: 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

This protocol is adapted from established literature procedures and provides a reliable method for synthesizing a representative derivative from pentaerythritol and benzaldehyde.[8][9]

Reagents and Equipment:

-

Pentaerythritol (1.8 g, 13 mmol)

-

Benzaldehyde (1.4 mL, 14 mmol)

-

Concentrated Hydrochloric Acid (HCl, 2 drops)

-

Water (26 mL)

-

Toluene (for recrystallization)

-

50 mL round-bottom flask, magnetic stirrer, water bath, and filtration apparatus

Procedure:

-

To the 50 mL round-bottom flask, add pentaerythritol (1.8 g) and water (26 mL).

-

Gently heat the mixture to approximately 35 °C in a water bath with stirring until the solid is completely dissolved.[9]

-

Once dissolved, add concentrated HCl (2 drops), followed by benzaldehyde (1.4 mL).[9]

-

Continue heating the mixture at 35 °C with vigorous stirring for 1 hour. A white solid will precipitate out of the solution as the reaction progresses.[9]

-

After 1 hour, cool the mixture to room temperature and then filter the solid product under vacuum.

-

Wash the filter cake with a small amount of cold water (1-2 mL) to remove any residual acid and unreacted starting material.[9]

-

Purification: The crude solid is recrystallized from hot toluene (~12 mL) to yield pure 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane as a colorless, crystalline solid.[9]

-

Air-dry the crystals. The expected melting point is in the range of 135-137 °C.[9]

Purification Methodologies for High-Purity Derivatives

The two primary hydroxyl groups on the 1,3-dioxane-5,5-dimethanol scaffold render these molecules highly polar. This polarity dictates the most effective purification strategies.

Recrystallization

For derivatives that are crystalline solids at room temperature, recrystallization is the most efficient and scalable purification method.[13][14] The key is selecting an appropriate solvent system.

-

Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. For these polar diols, moderately polar solvents like ethyl acetate or toluene are often effective.[8][9] In some cases, a two-solvent system (e.g., ethanol/water) may be required to achieve optimal crystal formation.

-

Protocol:

-

Dissolve the crude solid in the minimum amount of boiling solvent.

-

If the solution is colored, a small amount of activated carbon can be added and the solution filtered hot.

-

Allow the solution to cool slowly to room temperature.

-

Induce crystallization if necessary by scratching the inside of the flask or adding a seed crystal.

-

Complete the crystallization by cooling the flask in an ice bath.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Chromatographic Purification

When recrystallization is ineffective or for non-crystalline (oily) products, column chromatography is the method of choice. Given the high polarity of the target molecules, specialized techniques are often required.

Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is a powerful variant of normal-phase chromatography designed specifically for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[15][16]

-

Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with diol or amino groups).[15][16][17] The mobile phase is a high-concentration organic solvent (typically acetonitrile) with a small percentage of a polar solvent (usually water). The stationary phase adsorbs a layer of water from the mobile phase, and the polar analyte partitions into this aqueous layer, leading to retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[15]

Caption: Principle of analyte retention in HILIC.

-

Advantages for Dioxane-diols:

-

Strong Retention: Effectively retains highly polar diols.

-

Good Selectivity: Can resolve closely related polar impurities.

-

Volatile Mobile Phases: Acetonitrile/water mobile phases are easily removed under vacuum.

-

Diol Columns: Using a diol-bonded stationary phase can offer unique selectivity and is generally more robust and reproducible than bare silica for separating diols.[17][18]

-

Conclusion

The synthesis of 1,3-dioxane-5,5-dimethanol derivatives via acid-catalyzed acetalization of pentaerythritol is a robust and versatile method for creating valuable bifunctional building blocks. Success in the laboratory hinges on a solid understanding of the reaction mechanism and the critical need to drive the reaction equilibrium by removing water. Purification of these highly polar molecules requires tailored strategies, with recrystallization being the preferred method for crystalline solids and HILIC emerging as a superior technique for challenging chromatographic separations. By applying the principles and protocols outlined in this guide, researchers can confidently synthesize and purify these important compounds for applications across the scientific spectrum.

References

-

Wikipedia. Acetal. [Link]

-

Chem-Station International Edition. Protection of 1,2-/1,3-Diols. [Link]

-

Chemistry Steps. Formation and Reactions of Acetals. [Link]

-

Chemistry LibreTexts. 14.3: Acetal Formation. [Link]

-

Chemistry LibreTexts. 16.4: Acetal Formation. [Link]

-

Chemistry LibreTexts. 6.3: Carbonyl Protecting Groups. [Link]

-

YouTube. Protecting Group Chemistry: Protection of 1,3-diols. [Link]

- Kocienski, P. J. Protecting Groups. Thieme.

-

Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

Hawach Scientific. Diol Column, HPLC Chromatography Columns for Sale. [Link]

- Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.

-

Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. [Link]

-

ResearchGate. NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILI. [Link]

- Google Patents.

-

Journal of Materials Chemistry C. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. [Link]

-

Separation Methods Technologies. Diol Columns - SMT. [Link]

- Google Patents.

-

ResearchGate. (PDF) Synthesis and stereochemistry of some new 1,3-dioxane derivatives of o-phthaldialdehyde. [Link]

-

Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

- Google Patents.

- Google Patents.

-

PubMed Central. 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. [Link]

-

ResearchGate. The first in situ synthesis of 1,3-dioxan-5-one derivatives and their direct use in Claisen-Schmidt reactions. [Link]

- Google Patents.

-

National Institutes of Health. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]

-

HETEROCYCLES. An efficient synthesis of 1,3-dioxane-4,6-diones. [Link]

-

ResearchGate. For highly polar compound, how to do the purification? [Link]

-

Chemistry Online. Preparation of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane in water. [Link]

-

ResearchGate. How could I distille dioxane? [Link]

-

MOLBASE. Methylpropyl ketone, 2,2-dimethyl-1,3-propanediol ketal|5421-99-8. [Link]

-

PrepChem.com. Synthesis of 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane. [Link]

-

PrepChem.com. Synthesis of 5-Cyclohexyl-2,2-dimethyl-5-hydroxymethyl-1,3-dioxane. [Link]

- Google Patents. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one.

-

PubChem. 1,3-Dioxane-5,5-dimethanol. [Link]

-

ResearchGate. Synthesis of 2, 2-bis(hydroxymethyl)-1, 3-propanediol diacetals and diketal catalyzed by SnCl4/C under microwave irradiation. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. 1,3-Dioxane-5,5-dimethanol | 6228-25-7 | Benchchem [benchchem.com]

- 4. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. Acetal - Wikipedia [en.wikipedia.org]

- 6. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry-online.com [chemistry-online.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 12. prepchem.com [prepchem.com]

- 13. US2767232A - Separation and purification of anthracene by crystallization from a dioxane solution - Google Patents [patents.google.com]

- 14. US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google Patents [patents.google.com]

- 15. biotage.com [biotage.com]

- 16. researchgate.net [researchgate.net]

- 17. hawach.com [hawach.com]

- 18. separationmethods.com [separationmethods.com]

An In-depth Technical Guide to the Thermal Stability of 1,3-Dioxane-5,5-dimethanol

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 1,3-Dioxane-5,5-dimethanol (CAS No. 6228-25-7), a pivotal bifunctional building block in advanced polymer and resin synthesis. While valued for the structural rigidity imparted by its dioxane core and the reactive functionality of its twin hydroxymethyl groups, its performance under thermal stress is a critical parameter for formulation, processing, and end-use reliability. This document synthesizes theoretical principles with actionable experimental protocols, offering researchers, scientists, and drug development professionals a robust framework for assessing and understanding the thermal decomposition of this compound. We delve into the probable decomposition mechanisms by drawing parallels with related polyol and cyclic acetal structures. Furthermore, we provide detailed, field-proven methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), complete with data interpretation guidelines, to empower researchers to generate self-validating stability data.

Introduction: The Structural and Application Nexus of 1,3-Dioxane-5,5-dimethanol

1,3-Dioxane-5,5-dimethanol, systematically named [5-(hydroxymethyl)-1,3-dioxan-5-yl]methanol, is a unique polyol derivative.[1] Its molecular architecture is distinguished by a six-membered 1,3-dioxane ring, which provides a stable and sterically defined scaffold.[2] Appended to the C5 position are two primary alcohol (hydroxymethyl) groups, bestowing upon the molecule a dual functionality that is highly valuable in synthetic chemistry.

The synthesis of this compound is most prominently achieved through the acid-catalyzed acetalization reaction between the readily available starting materials pentaerythritol and formaldehyde.[2] This accessibility has established it as a key intermediate in several industrial applications:

-

Polymer Chemistry: It serves as a chain extender or cross-linker in the synthesis of polyurethanes, polyesters, and other resins. Its structure contributes to the mechanical properties and potential biodegradability of the final polymer.[2]

-

Coatings and Resins: The hydroxyl groups provide reactive sites for curing processes in coatings, adhesives, and inks, enhancing the durability and thermal resistance of the cured material.

-

Pharmaceutical Research: While less common, dioxane frameworks are explored in medicinal chemistry for creating novel structures.[3] The stability of such compounds is paramount for shelf-life and therapeutic efficacy.

Given these applications, which often involve elevated temperatures during manufacturing, curing, or final use, a thorough understanding of the thermal stability of 1,3-Dioxane-5,5-dimethanol is not merely academic—it is a prerequisite for quality control, process optimization, and safety.

Physicochemical Properties

A summary of the key physical and chemical properties of 1,3-Dioxane-5,5-dimethanol is presented below.

| Property | Value | Source |

| CAS Number | 6228-25-7 | [1] |

| Molecular Formula | C₆H₁₂O₄ | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 58-60 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in polar solvents | |

| Structure | PubChem[1] |

The structure is notable for its lack of β-hydrogens relative to the central quaternary carbon (C5). This feature is significant because the β-hydrogen elimination (retro-ene reaction) is a common low-energy pathway for thermal decomposition in many organic molecules. Its absence in neopentyl structures, like the core of this molecule, is known to contribute to enhanced thermal stability.[2][4]

Postulated Mechanisms of Thermal Decomposition

While specific experimental studies detailing the thermal decomposition mechanism of 1,3-Dioxane-5,5-dimethanol are not widely published, a probable pathway can be constructed based on the known chemistry of related 1,3-dioxanes and pentaerythritol derivatives. The decomposition is likely initiated by ring-opening of the dioxane heterocycle, as this is often the most thermally labile part of the molecule.

Studies on the pyrolysis and oxidation of the parent 1,3-dioxane ring show that decomposition is often initiated by H-atom abstraction from one of the methylene carbons (C4/C6) adjacent to the oxygen atoms.[5][6] This leads to the formation of a radical, which can subsequently undergo a ring-opening reaction.

A plausible, non-radical, acid-catalyzed decomposition pathway, potentially triggered by trace acidic impurities, could involve a retro-Prins reaction. The general mechanism is visualized below.

Caption: Postulated acid-catalyzed decomposition pathway for 1,3-Dioxane-5,5-dimethanol.

In this proposed mechanism, protonation of one of the dioxane oxygens facilitates the cleavage of a C-O bond, leading to a carbocation intermediate that can rearrange and ultimately decompose. The final products would likely include pentaerythritol and formaldehyde, which themselves would degrade at higher temperatures.[7]

Analytical Methodologies for Assessing Thermal Stability

To quantitatively assess thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary and complementary techniques. They provide critical data on decomposition temperatures, mass loss events, and energetic changes associated with decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] It is the most direct method for determining the temperature at which a material begins to degrade.

Principle of Causality: We use TGA because the chemical reactions involved in decomposition result in the formation of volatile byproducts. The loss of these volatiles from the sample is measured as a decrease in mass. By heating the sample at a constant rate, we can precisely determine the temperature range over which this mass loss occurs, thereby defining the material's thermal stability.

-

Instrument Preparation & Calibration:

-

Ensure the TGA instrument's microbalance is calibrated according to the manufacturer's specifications.

-

Perform temperature calibration using appropriate Curie point standards (e.g., Nickel and Iron).

-

Run a blank (empty) crucible through the entire temperature program to obtain a baseline for subtraction.

-

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 1,3-Dioxane-5,5-dimethanol directly into a clean, tared TGA crucible (typically alumina or platinum). A smaller sample size minimizes thermal gradients within the sample.

-

Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating and efficient escape of evolved gases.

-

-

Instrument Parameters:

-

Purge Gas: Select an inert gas, typically Nitrogen (N₂) or Argon (Ar), at a flow rate of 20-50 mL/min. An inert atmosphere is crucial to study the inherent thermal stability without the influence of oxidative reactions.

-

Temperature Program:

-

Initial Temperature: 30 °C

-

Equilibration: Hold isothermally for 5 minutes to allow the furnace to stabilize.

-

Heating Ramp: Increase the temperature at a linear rate of 10 °C/min. This rate provides a good balance between resolution of thermal events and experimental time.

-

Final Temperature: 600 °C (or until no further mass loss is observed).

-

-

Data Acquisition: Record mass, time, and temperature throughout the experiment.

-

-

Data Analysis & Interpretation:

-

TGA Curve (Mass % vs. Temperature): Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

-

Tonset (Onset Temperature of Decomposition): This is the primary indicator of thermal stability. It is determined as the temperature at which a significant deviation from the baseline mass is first observed. It can be calculated using the tangent method at the point of maximum slope on the TGA curve.

-

DTG Curve (Derivative of Mass Loss vs. Temperature): Plot the first derivative of the TGA curve. The peak of the DTG curve indicates the temperature of the maximum rate of mass loss (Tpeak), which corresponds to the most intense phase of decomposition.

-

Residual Mass: The percentage of mass remaining at the end of the experiment. For 1,3-Dioxane-5,5-dimethanol, a low residual mass is expected, though any char formation would be quantified here.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It detects endothermic (heat-absorbing) and exothermic (heat-releasing) processes.

Principle of Causality: While TGA detects mass loss, DSC detects the energy changes associated with thermal events. The decomposition of a compound is typically an exothermic process, which will appear as an upward peak on the DSC thermogram. DSC can also detect the melting point (an endothermic process) before decomposition, providing a complete thermal profile. This helps to distinguish between a phase change and a chemical reaction.

-

Instrument Preparation & Calibration:

-

Calibrate the instrument for temperature and enthalpy using a high-purity standard, such as Indium (Melting Point: 156.6 °C).[11]

-

Establish a stable baseline by running the program with two empty, sealed crucibles.

-

-

Sample Preparation:

-

Weigh 2-5 mg of 1,3-Dioxane-5,5-dimethanol into an aluminum DSC pan.

-

Hermetically seal the pan using a sample press. This is critical to contain any volatiles produced during melting and prior to energetic decomposition, ensuring accurate measurement. An unsealed or vented pan could allow for evaporative loss, which would be misinterpreted as an endothermic event.

-

-

Instrument Parameters:

-

Purge Gas: Use an inert gas (Nitrogen, N₂) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

-

Temperature Program:

-

Initial Temperature: 25 °C

-

Heating Ramp: Increase temperature at a rate of 10 °C/min.

-

Final Temperature: 400 °C (or a temperature beyond the decomposition event observed in TGA).

-

-

-

Data Analysis & Interpretation:

-

Melting Point (Tm): An endothermic peak (downward pointing by convention) will be observed.[12] The peak temperature is the melting point. The area under this peak corresponds to the heat of fusion (ΔHfus).

-

Decomposition Exotherm (Td): Following the melt, a sharp exothermic peak (upward pointing) will signify the onset of decomposition. The onset temperature of this exotherm should correlate with the Tonset from the TGA analysis. The area under the peak represents the heat of decomposition (ΔHd).

-

Integrated Analysis Workflow

A robust thermal stability assessment requires a synergistic approach, using multiple techniques to build a complete and self-validating picture of the material's behavior.

Caption: Integrated workflow for thermal stability characterization.

Factors Influencing Thermal Stability

The observed thermal stability is not an immutable property. It can be significantly influenced by experimental conditions and sample purity.

-

Atmosphere: Performing TGA in an oxidative atmosphere (e.g., air or O₂) will typically result in a lower decomposition temperature compared to an inert atmosphere (N₂). This is because oxygen can participate in the degradation reactions, providing lower-energy pathways for decomposition.

-

Heating Rate: A faster heating rate (e.g., 20 °C/min vs. 5 °C/min) will generally shift the observed Tonset to a higher temperature.[13] This is a kinetic effect; at higher rates, the sample has less time to decompose at any given temperature, so the mass loss event appears to occur later. For comparative studies, maintaining a consistent heating rate is essential.

-

Impurities: The presence of acidic or basic impurities, even at trace levels, can catalyze decomposition reactions. For instance, residual acid from the synthesis process can significantly lower the thermal stability of the dioxane ring.[7]

Conclusion

1,3-Dioxane-5,5-dimethanol is a valuable bifunctional monomer whose utility is intrinsically linked to its thermal stability. This guide has established a foundational understanding of its stability profile, postulating a decomposition mechanism initiated by the opening of the 1,3-dioxane ring. The detailed, step-by-step protocols for TGA and DSC analysis provided herein serve as a standardized methodology for researchers to determine critical stability parameters, such as the onset temperature of decomposition. By employing this integrated analytical approach, professionals in polymer science and drug development can ensure the reliable performance of their materials, optimize processing conditions, and guarantee the safety and efficacy of their final products. Future research should focus on TGA-MS or TGA-FTIR studies to definitively identify the evolved gases, thereby confirming the proposed decomposition pathways.

References

-

Wu, W., et al. (2025). Insights into pyrolysis and oxidation of 1,3-dioxane: Experimental and kinetic modeling study. ResearchGate. Retrieved from [Link]

-

KoreaScience. (n.d.). Synthesis and Thermal Stability of Polyol Esters. Retrieved from [Link]

-

Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. oajournals.com. Retrieved from [Link]

-

MDPI. (2025). Thermal stability of polyurethane materials based on castor oil as polyol component. mdpi.com. Retrieved from [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thermal Decomposition Kinetics of Polyol Ester Lubricants. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Pyrolysis of bio-derived dioxolane fuels: A ReaxFF molecular dynamics study. Retrieved from [Link]

-

De Gruyter. (n.d.). Temperature stability and thermal properties of polyurethane-polyisocyanurate foams obtained using products of citric acid conde. degruyter.com. Retrieved from [Link]

-

Chinese Journal of Energetic Materials. (2022). Molecular Dynamics Study on the Pyrolysis Mechanisms of TKX-55 and Dioxane. hnhcl.caep.cn. Retrieved from [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring the combustion chemistry of 1,3-dioxane and 1,3-dioxolane : future-generation bio-hybrid fuels. Retrieved from [Link]

-

News-Medical.net. (2024). The Pentaerythritol decomposition temperature is affected by numerous factors. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

YouTube. (2020). Back to Basics: Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

American Chemical Society. (n.d.). The Thermal Decomposition of Dioxolane. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Erythritol Tetranitrate: A Joint Experimental and Computational Study. Retrieved from [Link]

-

PubMed. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Degradation Chemistry of PETN and its Homologues. Retrieved from [Link]

-

UNT Digital Library. (2002). Perspectives on Pentaerythritol Tetranitrate (PETN) Decomposition. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Pentaerythritol Tetranitrate. Retrieved from [Link]

-

Food Science & Technology. (2025). Understanding Differential Scanning Calorimetry (DSC) in Food Analysis. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dioxane-5,5-dimethanol. Retrieved from [Link]

-

NIST WebBook. (n.d.). 5,5-Dimethyl-1,3-dioxane. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal studies: (a) TGA and (b) DSC of the samples. Retrieved from [Link]

Sources

- 1. 1,3-Dioxane-5,5-dimethanol | C6H12O4 | CID 80373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. web.williams.edu [web.williams.edu]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Pentaerythritol decomposition temperature is affected by numerous factors - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. tainstruments.com [tainstruments.com]

- 12. Understanding Differential Scanning Calorimetry (DSC) in Food Analysis • Food Safety Institute [foodsafety.institute]

- 13. youtube.com [youtube.com]

Solubility of 1,3-Dioxane-5,5-dimethanol in different solvents